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The tables below summarize the key quantitative relationships established by the integrated PK-PD-efficacy

model and the clinical outcomes from phase II trials.

Table 1: Key Efficacy Thresholds from the Translational PK-PD Model This data is derived from an

integrated analysis of preclinical xenografts and clinical phase I studies [1].

Parameter

Preclinical Finding
(Xenograft)

Clinical Finding
(Phase I)

Significance

Minimum pAkt
Inhibition for
Tumor Shrinkage

pAkt Inhibition for
Tumor Stasis

Model Relationship

35-45% (tumor tissue)

61%

A steep sigmoid curve
links pAkt inhibition to
tumor growth inhibition

[1].

35-45% (platelet-rich
plasma)

65%

A steep sigmoid curve
links pAkt inhibition to
tumor growth
inhibition [1].

Validates the translatability
of the preclinical biomarker

[1].

Informs target dose levels
for continuous pathway
suppression [1].

Provides a quantitative
model to predict efficacy
based on biomarker
modulation.
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Table 2: Summary of Apitolisib Clinical Trial Outcomes This data presents the efficacy and common

high-grade adverse events from phase II studies in specific patient populations [2] [3].

Common Grade

Clinical Patient Comparison Primary Efficacy
. . 3/4 Adverse
Trial Population Arm Results (PFS)
Events (220%)

Phase Il VEGF-refractory Everolimus Median PFS: 3.7 Hyperglycemia
(ROVER) metastatic Renal (mTORC1 months (Apitolisib) vs (40%), Rash (24%)

Cell Carcinoma inhibitor) 6.1 months [3].

(mRCC) (Everolimus); HR: 2.12

[3].

Phase I Recurrent or None 6-month PFS rate: 20%; Hyperglycemia
(MAGGIE) Persistent Median PFS: 3.5 (46%), Rash (30%)

Endometrial months; Objective [2].

Cancer (Single
Arm)

Response Rate: 6% [2].

Experimental Protocols for Key Studies

The following methodologies are critical for understanding how the key data on apitolisib was generated.

Integrated PK-PD-Efficacy Modeling Protocol

This methodology was used to establish the relationship between drug exposure, pAkt modulation, and

tumor response [1].

¢ Preclinical Model: Female nude mice bearing subcutaneous 786-O human renal cell
adenocarcinoma xenografts were used. Apitolisib was administered orally once daily [1].

¢ Pharmacokinetic (PK) Analysis: Mean plasma concentration-time profiles of apitolisib were
determined in nude mice after oral administration at various doses. Plasma samples were collected at

multiple time points post-dose [1].
e Pharmacodynamic (PD) Biomarker Analysis: Levels of phosphorylated Akt (pAkt), a key
downstream biomarker of PI3K pathway inhibition, were measured in tumor tissue [1].
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o Efficacy Measurement: Tumor volumes were calculated from caliper measurements of length and
width using the formula: ( TV(mm~3) = length \times width”2 \times 0.5) [1].

¢ Clinical Translation: The same modeling methodology was applied to clinical data from phase |
studies in patients with solid tumors, using pAkt levels in platelet-rich plasma as a surrogate matrix
[1].

¢ Modeling: Mathematical models were developed to integrate the information from PK, PD, and
efficacy data to characterize the exposure-response relationships [1].

Phase Il Clinical Trial Protocol for Endometrial Cancer

This outlines the design of the MAGGIE study [2].

e Study Design: Single-arm, open-label, multicenter phase Il trial.
¢ Patient Population: Women with recurrent or persistent endometrial cancer after 1-2 prior lines of
chemotherapy. Patients with poorly controlled diabetes requiring insulin were excluded [2].
e Dosing: Patients received a continuous daily oral dose of 40 mg apitolisib in 28-day cycles until
disease progression or intolerable toxicity [2].
e Endpoints:
o Primary: Progression-free survival (PFS) rate at 6 months and objective response rate (ORR)
per RECIST 1.1.
o Secondary: Toxicity, median PFS, and median overall survival (OS) [2].
e Biomarker Analysis: Archival tumor tissue was analyzed using a targeted next-generation
sequencing platform (MMP-seq) to identify molecular alterations in genes such as PIK3CA, PTEN,
and AKT1 [2].

Visualizing the PK-PD-Efficacy Relationship

The following diagram illustrates the logical relationship between apitolisib exposure, pathway modulation,

and anti-tumor effect, as characterized in the translational model.
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Apitolisib Exposure
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Steep Sigmoidal
PD Relationship

pAkt Biomarker Modulation

>35-45% for Shrinkage
>65% for Stasis

Downstream Signaling Blockade

Tumor Growth Inhibition

Click to download full resolution via product page

Key Insights for Researchers

o Validated Translational Model: The integrated PK-PD model provides a strong quantitative
framework for dose selection and optimization, demonstrating that preclinical pAkt modulation reliably
predicts clinical efficacy [1].

¢ Clinical Challenge: While the model is robust, the clinical application of apitolisib is significantly
limited by on-target toxicities, particularly hyperglycemia and rash, which led to high discontinuation
rates and inferior outcomes compared to standard care in some trials [2] [3].

e Biomarker-Driven Response: Clinical data suggests that patients with molecular alterations in the
PI3K pathway (e.g., PIK3CA, PTEN) may derive enhanced benefit, highlighting the importance of
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patient selection [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A Case Study with Apitolisib, a Dual PIBK/mTOR Inhibitor [pmc.ncbi.nim.nih.gov]
2. A Multicenter, Single-Arm, Open-Label, Phase 2 Study of ... [pmc.ncbi.nim.nih.gov]
3. Randomized Open-Label Phase Il Trial of Apitolisib (GDC ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Data on Apitolisib's PK-PD Relationship and Clinical
Outcomes]. Smolecule, [2026]. [Online PDF]. Available at:

[https:/www.smolecule.com/products/b54897 2#apitolisib-translational-pk-pd-model-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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